molecular formula C11H18N6O2 B2976294 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034561-57-2

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2976294
CAS No.: 2034561-57-2
M. Wt: 266.305
InChI Key: LFRVFFVUGHBFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a 2-oxoimidazolidine group, a scaffold known for its presence in various biologically active molecules, and is linked to a triazole-containing side chain. The structural combination of these heterocyclic rings makes it a valuable intermediate for exploring structure-activity relationships, particularly in the development of novel enzyme inhibitors or receptor modulators. Compounds with imidazolidine and triazole motifs are frequently investigated for a range of potential therapeutic applications, including as antimicrobial or antiviral agents . Researchers can utilize this compound as a key building block or reference standard in hit-to-lead optimization campaigns and in vitro assay development. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-8(2)9(7-17-13-3-4-14-17)15-11(19)16-6-5-12-10(16)18/h3-4,8-9H,5-7H2,1-2H3,(H,12,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRVFFVUGHBFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ringamide coupling and cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and cyclization reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as alkyl halides in the presence of a base like potassium carbonate (K2CO3).

  • Cyclization: Conditions involving high temperatures and specific catalysts to facilitate ring closure.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can lead to the formation of various alkylated derivatives.

  • Cyclization reactions can result in the formation of additional heterocyclic structures.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The 2H-triazole regiochemistry in the target compound suggests a departure from CuAAC, necessitating alternative catalysts or conditions .
  • Structural Insights : SHELX-refined X-ray data would clarify the triazole’s tautomeric state and interactions with adjacent functional groups .
  • Functional Advantages: The imidazolidinone carboxamide may offer improved pharmacokinetic properties over simpler benzamide derivatives, as seen in related protease inhibitors .

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide is a compound that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and an imidazolidine moiety. Its molecular formula is C12H18N6OC_{12}H_{18}N_{6}O, and it has a molecular weight of approximately 258.32 g/mol. The triazole component contributes significantly to its stability and reactivity, allowing for various interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,3-triazoles have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) production .

In a study focusing on lung cancer cells (A549), triazole-containing compounds demonstrated IC50 values ranging from 0.8 to 27.08 μM, indicating their potency against various cancer cell lines . Notably, certain derivatives were found to be more effective than traditional chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antibacterial and antifungal properties. For example, they have been effective against various strains of bacteria and fungi, demonstrating their potential utility in treating infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related triazole derivative in inhibiting the proliferation of A549 lung cancer cells. The results indicated that the compound induced cell cycle arrest at the sub-G1 phase and increased apoptosis rates significantly compared to controls. The selective index (SI) was calculated to assess cytotoxicity against normal cells (NIH/3T3), revealing a favorable therapeutic window for the tested compound .

CompoundIC50 (μM)Selective Index (SI)
Tested Compound4.0716.5
Cisplatin24.15-

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, a series of triazole derivatives were tested against clinical isolates of bacteria. The results showed that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 μg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and assess their impact on yield. For example, optimize coupling reactions by screening bases (e.g., K₂CO₃) in polar aprotic solvents like DMF, as demonstrated in thiadiazole and benzothiazole syntheses . Include kinetic studies to identify rate-limiting steps, such as cyclization or deprotection, using techniques like HPLC monitoring .

Q. How should researchers approach structural characterization of this compound and its intermediates?

  • Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, ¹⁵N) to resolve stereochemistry and confirm triazole/imidazolidine connectivity. For example, ¹H NMR can identify methyl groups (δ 1.27–1.31 ppm) and triazole protons (δ 8.26 ppm) . Use HRMS for molecular ion validation and FT-IR to confirm carbonyl stretches (e.g., 2-oxoimidazolidine at ~1700 cm⁻¹) . X-ray crystallography is critical for resolving ambiguous NOE correlations .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Employ quantum chemical reaction path searches (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states. ICReDD’s integrated computational-experimental workflow can narrow optimal conditions by analyzing thermodynamic feasibility (ΔG) and kinetic barriers . Pair this with machine learning to predict substituent effects on regioselectivity in triazole formation .

Q. How should contradictory data on bioactivity or reactivity be analyzed for derivatives?

  • Methodological Answer : Conduct systematic substituent variation studies to isolate electronic/steric effects. For instance, fluorinated or chlorinated aryl groups may enhance bioactivity but reduce solubility, as seen in benzothiazole-carboxamide analogs . Use multivariate statistics (e.g., PCA) to deconvolute confounding variables in biological assays . Validate hypotheses with isotopic labeling (e.g., ¹⁵N-triazole) to track reaction pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., triazole → tetrazole, methyl → trifluoromethyl) and assess pharmacological profiles. For example, replacing phenyl with pyridyl groups in benzothiazole derivatives improved kinase inhibition . Use molecular docking (AutoDock Vina) to predict binding modes against targets like proteases or kinases, correlating docking scores with IC₅₀ values .

Q. How can researchers optimize process scalability while maintaining stereochemical purity?

  • Methodological Answer : Apply continuous flow chemistry to enhance reproducibility and reduce side reactions (e.g., epimerization). Optimize purification via membrane separation technologies (CRDC subclass RDF2050104) for high-throughput isolation . Validate enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column) and compare with synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.